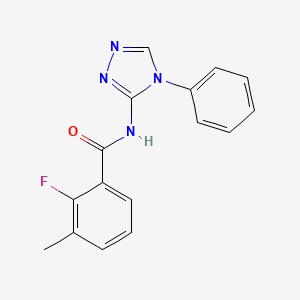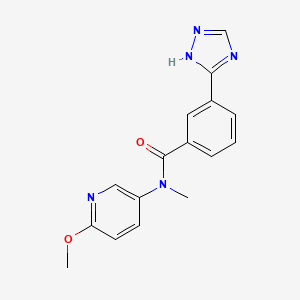
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has attracted the attention of researchers due to its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse biological properties.
作用机制
The mechanism of action of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, it has been reported to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells.
实验室实验的优点和局限性
One advantage of using N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Additionally, it has shown promising results in various in vitro and in vivo studies. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which are essential for drug development.
未来方向
There are several future directions for the study of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine. One direction is the evaluation of its toxicity and pharmacokinetics in animal models. Another direction is the development of analogs with improved biological activities and pharmacokinetic properties. Additionally, the study of its mechanism of action and its interaction with key enzymes and proteins can provide valuable insights for drug development.
合成方法
The synthesis of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine can be achieved through various methods. One of the most common methods is the reaction of furfural with 3-methyl-1-butylhydrazine in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with cyanogen bromide to produce the target compound. Other methods include the reaction of furfural with hydrazine hydrate followed by the reaction with 3-methyl-1-butanol and oxalyl chloride.
科学研究应用
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine has been studied for its potential biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Several studies have reported the synthesis and evaluation of this compound for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has shown promising anticancer activity against various cancer cell lines such as breast, lung, and colon cancer.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)5-6-11-14-15-12(17-11)13-8-10-4-3-7-16-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNMQKCFWXDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)


![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)

![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)
![3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B7641541.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)

![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![5-(oxolan-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641568.png)
![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)
![[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7641579.png)